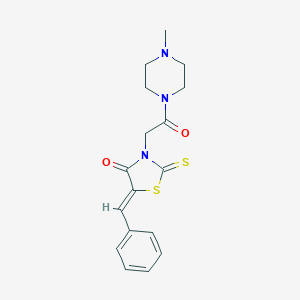
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a novel compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the chromene family and has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and antioxidant properties. The compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in laboratory experiments is its anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Another advantage of using the compound is its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function. However, one of the limitations of using the compound in laboratory experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is the development of new cancer treatments based on the compound's anti-cancer properties. Another direction is the study of the compound's potential applications in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of piperidine to form 4-fluoro-2-hydroxy-3-oxobutanoic acid. This intermediate is then reacted with allyl bromide to form 4-fluoro-2-hydroxy-3-oxobut-1-enyl bromide. The bromide is then reacted with 3-amino-2-oxo-2H-chromene-8-carboxylic acid in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. The compound has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that the compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUIQBXFLIOZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415598.png)
![Ethyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415599.png)
![Ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415601.png)
![N-(4-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B415604.png)
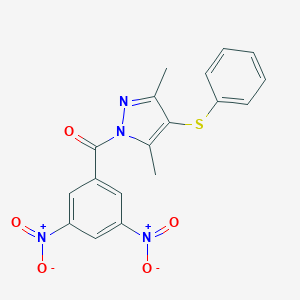
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B415606.png)
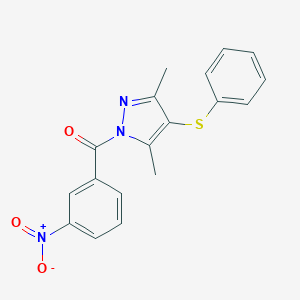

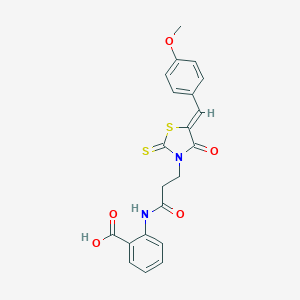
![N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B415611.png)
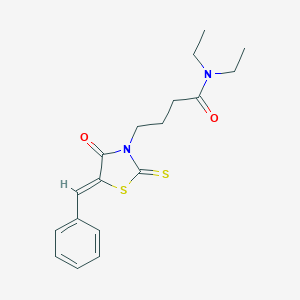
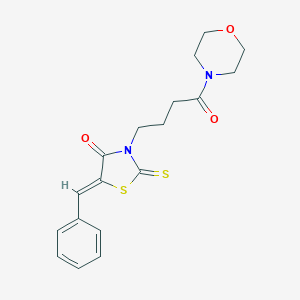
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B415616.png)
